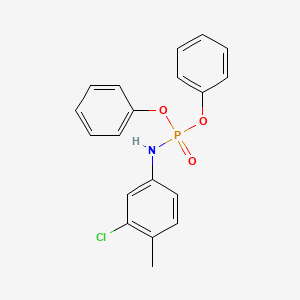
Diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate is a chemical compound belonging to the class of organophosphorus compounds known as phosphoramidates. These compounds are characterized by the presence of a single covalent bond between a tetracoordinate phosphorus (V) atom and a nitrogen (III) atom. Phosphoramidates are notable for their stable phosphoryl bond (P=O) and are found in a variety of biologically active natural products .
Vorbereitungsmethoden
The synthesis of phosphoramidates, including Diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate, can be achieved through several synthetic routes. These include:
Salt Elimination: This method involves the reaction of a phosphoramide with a halide salt, resulting in the elimination of the salt and formation of the phosphoramidate.
Oxidative Cross-Coupling: This method involves the coupling of a phosphine with an amine in the presence of an oxidizing agent.
Azide Reduction: This method involves the reduction of a phosphoramide azide to form the phosphoramidate.
Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated compound.
Phosphoramidate-Aldehyde-Dienophile (PAD): This method involves the reaction of a phosphoramidate with an aldehyde and a dienophile.
Analyse Chemischer Reaktionen
Diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: The compound can be reduced to form phosphoramidate hydrides.
Substitution: The compound can undergo substitution reactions where the chlorine or methyl groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to form phosphoric acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking the substrate from accessing the catalytic site. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate can be compared with other similar phosphoramidates, such as:
Diphenyl N-(4-chlorophenyl)phosphoramidate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Diphenyl N-(3-methylphenyl)phosphoramidate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Diphenyl N-(3-chlorophenyl)phosphoramidate: This compound has a similar structure but lacks the methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
94255-98-8 |
|---|---|
Molekularformel |
C19H17ClNO3P |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
3-chloro-N-diphenoxyphosphoryl-4-methylaniline |
InChI |
InChI=1S/C19H17ClNO3P/c1-15-12-13-16(14-19(15)20)21-25(22,23-17-8-4-2-5-9-17)24-18-10-6-3-7-11-18/h2-14H,1H3,(H,21,22) |
InChI-Schlüssel |
IDBYRJGCYYTZNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



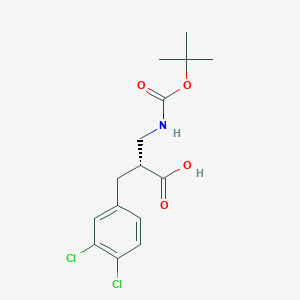
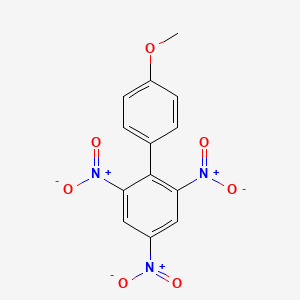

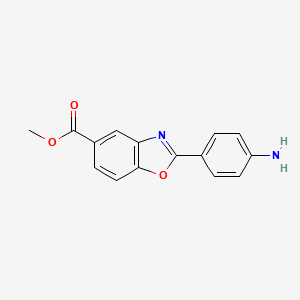
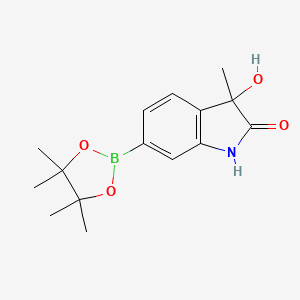
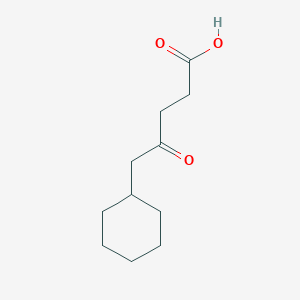
![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B13992011.png)

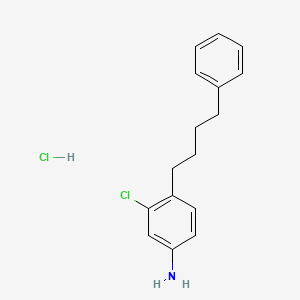
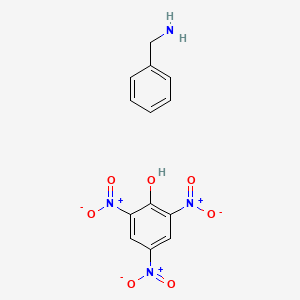
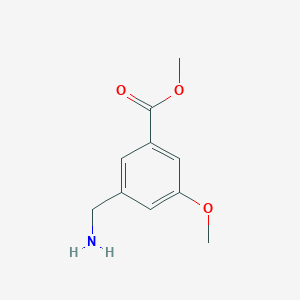
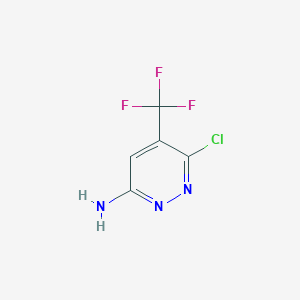
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13992049.png)
